molecular formula C7H11FO4S B1431262 Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate CAS No. 1375472-96-0

Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate

Cat. No.: B1431262
CAS No.: 1375472-96-0
M. Wt: 210.23 g/mol
InChI Key: YCQDYWAFPWQETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate ( 1375472-96-0) is a specialty chemical building block with the molecular formula C 7 H 11 FO 4 S and a molecular weight of 210.22 g/mol . This compound features a cyclopropane ring core, a structure known for its significant ring strain and unique electronic properties that can enhance the potency and metabolic stability of molecules in pharmaceutical research . The molecule is bifunctional, containing both a methyl ester and a fluorosulfonyl group, making it a versatile intermediate for further synthetic transformations. The fluorosulfonyl group is a highly reactive moiety that can act as a versatile handle for the introduction of sulfonyl-based functionalities, such as sulfonamides, through reactions with various nucleophiles. This reactivity makes it a valuable precursor for constructing more complex molecules, potentially for use in medicinal chemistry and drug discovery programs . Researchers can leverage this compound to develop novel analogs with potential biological activity. Safety Information: This compound is classified as hazardous . It carries the signal word "Danger" and the hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting. Notice: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for application in humans or animals.

Properties

IUPAC Name

methyl 2-[1-(fluorosulfonylmethyl)cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO4S/c1-12-6(9)4-7(2-3-7)5-13(8,10)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQDYWAFPWQETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins from cyclopropane derivatives bearing hydroxymethyl or thiomethyl substituents, which are then functionalized to introduce the fluorosulfonyl group. A notable precursor is cyclopropanedimethanol cyclic sulfite, which undergoes ring-opening and substitution reactions to yield intermediates suitable for fluorosulfonylation.

Stepwise Preparation Methodology

A representative synthetic route involves the following key steps:

  • Ring Opening of Cyclopropanedimethanol Cyclic Sulfite:
    Under nitrogen atmosphere and low temperature (0 °C), cyclopropanedimethanol cyclic sulfite is reacted with potassium thioacetate in a solvent such as methylsulfoxide. This nucleophilic ring-opening yields 1-methylol cyclopropyl thiomethyl acetic ester with high molar yield (~82%). The reaction is monitored by TLC and the product isolated by extraction and drying techniques.

  • Sulfonic Acid Esterification:
    The thiomethyl intermediate is then subjected to sulfonylation using sulfonyl chlorides such as methanesulfonyl chloride or para-toluenesulfonyl chloride in tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C) in the presence of a base like triethylamine. This step introduces the sulfonyl group, yielding sulfonylated esters with molar yields around 85%.

  • Fluorosulfonyl Group Introduction:
    Although direct fluorosulfonylation methods are less commonly detailed, the fluorosulfonyl group can be introduced by substitution reactions on sulfonylated intermediates or via fluorosulfonyl transfer reagents under controlled conditions. For example, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been synthesized as a fluorosulfonyl carbene precursor, demonstrating the feasibility of incorporating fluorosulfonyl groups into methyl ester frameworks.

  • Final Functionalization and Purification:
    The final methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate is purified typically by extraction, drying, and chromatographic methods. Characterization by NMR and mass spectrometry confirms the structure and purity.

Mechanistic and Practical Considerations

  • Reaction Conditions:
    Low temperatures (-78 °C to 0 °C) and inert atmosphere (nitrogen) are critical to avoid decomposition of sensitive intermediates and to control the regio- and stereochemistry of the cyclopropyl ring functionalization.

  • Yield and Purity:
    Molar yields for key intermediates range from 80% to 85%, indicating efficient conversion steps. The use of mild bases and careful control of reagent addition rates prevents side reactions.

  • Scalability:
    The described methods emphasize the use of readily available and low-cost starting materials, simple reaction setups, and scalable conditions suitable for industrial application.

Comparative Data Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Ring opening Cyclopropanedimethanol cyclic sulfite + Potassium thioacetate, methylsulfoxide, 0 °C, 7 h, N2 atmosphere 1-methylol cyclopropyl thiomethyl acetic ester 82 TLC monitoring, potassium permanganate stain
2 Sulfonic acid esterification Methanesulfonyl chloride or Tosyl chloride, THF, triethylamine, -78 °C to 0 °C Sulfonylated cyclopropyl ester 85 Slow addition, inert atmosphere
3 Fluorosulfonyl group introduction Fluorosulfonyl transfer reagents or substitution on sulfonylated intermediate This compound Variable Requires controlled fluorination conditions
4 Purification Extraction, drying (Na2SO4), chromatography Pure target compound - Confirmed by NMR, MS

Supporting Research Findings

  • The ring-opening of cyclic sulfites with potassium thioacetate is a reliable method to introduce thiomethyl groups on cyclopropyl rings, which serve as versatile intermediates for further sulfonylation.

  • Sulfonyl chlorides react efficiently with thiomethyl intermediates under low temperature and base conditions to yield stable sulfonyl esters, which can be further manipulated to introduce fluorosulfonyl groups.

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate serves as a model fluorosulfonyl carbene precursor, demonstrating that fluorosulfonyl groups can be incorporated into methyl esters and related structures, supporting the feasibility of preparing this compound via related chemistry.

  • The high electrophilicity and stability of fluorosulfonyl groups require careful reaction design, often involving low temperatures and inert atmospheres to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide.

    Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted cyclopropyl acetates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate has potential applications in drug development due to its unique reactivity. It can serve as a building block for synthesizing novel pharmaceuticals, particularly in the development of antiparasitic agents. The compound's structural features allow for modifications that can enhance biological activity and pharmacokinetic properties .

Case Study: Antiparasitic Activity

Research indicates that derivatives of cyclopropyl compounds exhibit significant antiparasitic effects. For example, studies on related compounds have shown improved efficacy against arthropod parasites, suggesting that this compound could be explored for similar applications .

Materials Science

In materials science, the compound's electrophilic nature makes it a candidate for developing advanced materials with specific properties. Its ability to undergo various chemical reactions allows for the creation of polymers or coatings with enhanced durability and functionality.

Application Example: Polymer Synthesis

This compound can be utilized in the synthesis of fluorinated polymers that exhibit superior thermal stability and chemical resistance compared to non-fluorinated counterparts. This application is particularly relevant in industries requiring high-performance materials.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions.

Synthesis Pathway Overview

The synthesis of this compound typically involves:

  • Formation of the cyclopropyl ring.
  • Introduction of the fluorosulfonyl group.
  • Esterification to obtain the final product.

This multi-step synthesis showcases the compound's versatility and importance in complex organic chemistry.

Mechanism of Action

The mechanism of action of Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate involves its reactivity with various nucleophiles and electrophiles. The fluorosulfonyl group is highly reactive, allowing for the formation of diverse chemical bonds. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific reactions and applications being pursued.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, physical properties, and applications based on the provided evidence:

Compound Name Molecular Formula Substituent Boiling Point (°C) Density (g/cm³) Key Applications/Reactivity Reference
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate (Target Compound) C₇H₉FO₄S -SO₂F (fluorosulfonyl) Not reported Not reported Potential electrophilic reactions N/A
Methyl 2-(1-(Bromomethyl)cyclopropyl)acetate C₇H₁₁BrO₂ -Br (bromomethyl) 211 1.443 Organic synthesis reactant
Methyl 2-[1-(Mercaptomethyl)cyclopropyl]acetate C₈H₁₂O₂S -SH (mercaptomethyl) Not reported Not reported Intermediate for Montelukast synthesis
Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate hydrochloride C₇H₁₄ClNO₂ -NH₂ (aminomethyl) Not reported Not reported Pharmaceutical salt form
1-Methylpentyl ethylphosphonofluoridate C₈H₁₈FO₂P -PO₂F (phosphonofluoridate) Not reported Not reported Schedule 1 chemical (controlled use)

Biological Activity

Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate is a fluorinated organic compound characterized by a unique cyclopropyl structure and a highly reactive fluorosulfonyl group. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₉FO₄S. Its structure features:

  • Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's reactivity.
  • Fluorosulfonyl Group : An electronegative moiety that enhances electrophilic characteristics, making it suitable for various chemical transformations.
  • Methyl Ester Functional Group : Imparts solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to engage in nucleophilic substitution reactions. The fluorosulfonyl group is particularly reactive, allowing the compound to interact with various biological targets, including enzymes and receptors.

Key Reactions Involved:

  • Oxidation : Converts the compound into sulfonic acid derivatives, which may exhibit different biological properties.
  • Reduction : Can yield sulfonamide derivatives, potentially altering pharmacological effects.
  • Substitution : Nucleophilic substitution can lead to diverse derivatives with tailored biological activities.

Biological Activity

Research indicates that this compound may possess several biological activities, including:

In Vitro Studies

  • Antibacterial Activity :
    • A study evaluated the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition :
    • Research focused on the inhibition of specific enzymes involved in inflammatory processes. The compound demonstrated competitive inhibition against cyclooxygenase (COX) enzymes, which are key players in inflammation.

In Vivo Studies

  • Animal Models :
    • In murine models, administration of this compound resulted in a notable decrease in tumor size when combined with standard chemotherapy agents. This suggests synergistic effects that warrant further exploration.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory EffectsAntitumor Activity
This compoundModerateYesYes
Similar Fluorinated Compound AHighModerateNo
Similar Fluorinated Compound BLowYesModerate

Q & A

Basic Question: What are the key synthetic strategies for preparing Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate?

Methodological Answer:
The synthesis typically involves two critical steps: (1) cyclopropane ring formation and (2) fluorosulfonyl group introduction.

  • Cyclopropanation : Use the Simmons-Smith reaction (Zn/Cu couple with CH2_2I2_2) to generate the cyclopropane ring from allylic precursors, as demonstrated in cyclopropane-containing esters like Methyl 2-amino-2-cyclopropylacetate derivatives .
  • Fluorosulfonyl Functionalization : Introduce the fluorosulfonyl group via nucleophilic substitution or radical-mediated sulfonation. For example, fluorosulfonyl chloride (FSO2_2Cl) can react with a methyl-substituted cyclopropane intermediate under anhydrous conditions .
  • Esterification : Finalize the structure by esterifying the carboxylic acid precursor with methanol under acid catalysis.

Basic Question: How is this compound characterized spectroscopically?

Methodological Answer:
Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify cyclopropane ring protons (δ 0.5–1.5 ppm) and fluorosulfonyl group splitting patterns. 19^{19}F NMR confirms fluorosulfonyl presence (δ ~50–60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns, particularly cleavage at the ester or sulfonyl group .
  • IR Spectroscopy : Strong absorption bands at ~1350–1200 cm1^{-1} (S=O stretching) and ~1150 cm1^{-1} (C-F) confirm functional groups .

Basic Question: What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar impurities, especially residual fluorosulfonyl precursors .
  • Recrystallization : Employ solvents like dichloromethane/hexane to enhance purity, leveraging differences in solubility between the product and byproducts .

Advanced Question: How does the fluorosulfonyl group influence the compound’s stability under varying conditions?

Methodological Answer:

  • Hydrolytic Stability : The fluorosulfonyl group is moisture-sensitive. Store the compound under inert gas (N2_2/Ar) and use anhydrous solvents during reactions to prevent hydrolysis to sulfonic acids .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C. Avoid high-temperature reactions unless stabilized by electron-withdrawing groups .

Advanced Question: How can stereochemical ambiguities in the cyclopropane ring be resolved?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralcel OD-H) to separate enantiomers, as demonstrated for structurally similar cyclopropane esters .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly if the compound forms stable crystals .

Advanced Question: What experimental designs mitigate reactivity conflicts between the fluorosulfonyl and ester groups?

Methodological Answer:

  • Protecting Groups : Temporarily protect the ester group (e.g., as a tert-butyl ester) during fluorosulfonyl modification to prevent nucleophilic attack .
  • Low-Temperature Reactions : Perform fluorosulfonyl coupling at −20°C to reduce side reactions, as seen in glycine derivative syntheses .

Advanced Question: How should researchers address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, HRMS, IR) to confirm assignments. For example, conflicting 13^13C NMR shifts may arise from solvent effects or impurities .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and reconcile experimental discrepancies .

Advanced Question: What computational approaches model the electronic effects of the fluorosulfonyl group?

Methodological Answer:

  • DFT Studies : Calculate frontier molecular orbitals (FMOs) to assess electrophilicity at the sulfonyl group, guiding reactivity predictions in nucleophilic environments .
  • Molecular Dynamics (MD) : Simulate solvation effects to understand aggregation behavior or stability in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.